Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known as XLR-11, is a synthetic cannabinoid receptor agonist. [] It is a member of the aminoalkylindole class of synthetic cannabinoids, which are structurally related to the active components of cannabis. [] XLR-11 is a potent agonist of both the cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB1 receptor. [] XLR-11 has been identified as a new psychoactive substance (NPS) and has been detected in various herbal incense products marketed as "legal highs". []
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is a synthetic cannabinoid that has gained attention for its psychoactive properties and potential applications in scientific research. This compound is structurally characterized by the combination of an adamantane moiety and an indole derivative with a fluoropentyl substituent, which contributes to its unique pharmacological profile.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by its IUPAC name and specific identifiers such as InChI and InChI Key . Its synthesis and pharmacological evaluation have been documented in scientific literature, highlighting its emergence as a substance of interest in the field of synthetic cannabinoids .
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone falls under the classification of synthetic cannabinoids, which are compounds designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. These compounds interact with cannabinoid receptors in the body, primarily CB1 and CB2 receptors, influencing various physiological processes.
The synthesis of adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone involves several critical steps:
The reactions are generally performed under inert atmospheres (nitrogen or argon) to prevent moisture interference. Various solvents such as dichloromethane and methanol are used, and analytical techniques like thin-layer chromatography are employed to monitor reaction progress.
The molecular formula for adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is . Its structure features an adamantane core linked to an indole derivative that contains a fluorinated alkyl chain.
Key structural identifiers include:
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone undergoes several chemical reactions:
These reactions are significant for understanding the metabolic pathways and potential toxicity associated with synthetic cannabinoids.
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone primarily acts as an agonist at cannabinoid receptors CB1 and CB2. This interaction leads to various physiological effects such as altered mood, changes in memory processing, modulation of pain perception, and appetite stimulation.
The compound is extensively metabolized in human liver microsomes and intestinal microsomes, resulting in multiple metabolites through processes like oxidation and glucuronidation .
The compound's physical properties include:
Key chemical properties include:
Relevant analyses suggest that the presence of both adamantane and fluorinated chains contributes to its stability and interaction with biological systems .
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is primarily studied for its potential applications in pharmacology as a synthetic cannabinoid. Its unique structure allows researchers to explore its effects on cannabinoid receptors and its potential therapeutic uses in treating conditions related to pain management, appetite regulation, and mood disorders.
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is systematically categorized as follows:
The compound is an adamantoylindole, distinct from earlier naphthoylindoles (e.g., JWH-018) and carboxamide scaffolds (e.g., SDB-001). Its 5-fluoropentyl chain exemplifies bioisosteric replacement of hydrogen with fluorine at the terminal carbon of the alkyl side chain—a strategy employed to enhance metabolic stability and membrane permeability. Fluorination reduces oxidative metabolism at the terminal carbon (ω-oxidation), a primary metabolic pathway for non-fluorinated pentyl chains [1] [5]. The rigid, lipophilic adamantane cage augments CB1 receptor affinity by mimicking classical cannabinoid terpenoid motifs [6].
Table 1: Structural Classification of Key Adamantane-Derived Synthetic Cannabinoids
Compound Code | Systematic Name | N1-Substituent | C3-Substituent | Core Structure |
---|---|---|---|---|
AB-001 | Adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone | Pentyl | Adamantan-1-yl carbonyl | Indole |
5F-AB-001 | Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone | 5-Fluoropentyl | Adamantan-1-yl carbonyl | Indole |
SDB-001 | N-(Adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide | Pentyl | Adamantan-1-yl carboxamide | Indole |
This compound emerged circa 2012–2014 as a direct response to global scheduling of first-generation synthetic cannabinoids like JWH-018 and AM-2201. Its development followed a two-pronged circumvention strategy:
Adamantoylindoles like AB-001 were first identified in European "herbal incense" products (e.g., "Spice") in 2010. The fluorinated variant 5F-AB-001 emerged shortly after AB-001 was controlled under drug legislation in several jurisdictions [1] [8]. Its detection in forensic casework (e.g., "Jamaican Gold Extreme" products) often coincided with other potent agonists like 5F-ADB, indicating intentional blending to enhance psychoactive effects or circumvent analytical detection [8].
Table 2: Timeline of Adamantane-Derived Synthetic Cannabinoid Emergence
Year | Event | Legal Context |
---|---|---|
2010 | AB-001 (non-fluorinated) identified in Irish herbal products and Hungarian bulk powders | Uncontrolled; marketed as "legal" cannabis alternative [1] |
2012 | SDB-001 detected in Japanese products; AB-001 scheduled in multiple countries | Initial controls on adamantoylindoles [1] |
2013–2014 | Fluorinated variants (e.g., 5F-AB-001) appear in European and Russian markets | Circumvention of AB-001 scheduling; no explicit controls on fluorinated analogues [7] [8] |
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone functions as a potent, high-efficacy full agonist at both CB1 and CB2 receptors. In vitro FLIPR membrane potential assays demonstrate:
Fluorination of the pentyl side chain enhances receptor residence time and metabolic stability. Unlike non-fluorinated AB-001—which showed negligible hypothermic and bradycardic effects in rats—fluorinated analogues exhibit prolonged in vivo activity. This aligns with studies on other fluorinated cannabinoids (e.g., AM-2201 vs. JWH-018), where fluorination extends duration of action by inhibiting cytochrome P450-mediated ω-hydroxylation [1] [5].
Pharmacologically, adamantoylindoles exhibit distinct functional profiles:
Table 3: Comparative Pharmacological Profiles of Adamantane-Derived Cannabinoids
Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | In Vivo Potency (Hypothermia) | Duration of Action |
---|---|---|---|---|
AB-001 (non-fluorinated) | 16–43 | 29–216 | Negligible at ≤30 mg/kg | Short |
5F-AB-001 (fluorinated) | ~20–50* | ~50–200* | High (comparable to Δ9-THC) | Prolonged |
SDB-001 | 16–43 | 29–216 | Moderate (comparable to Δ9-THC) | Prolonged |
Δ9-THC | 100–1000 | 500–10,000 | Baseline | Moderate |
*Estimated based on structural analogy to fluorinated cannabinoids [1] [4] [5]
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: